2-(4-Hydroxyphenyl)propanoic acid

Descripción general

Descripción

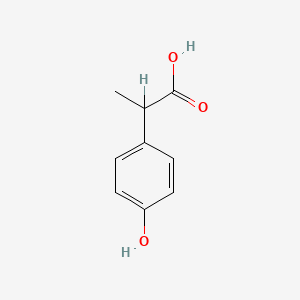

2-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring substituted with a hydroxyl group at the para position and a propanoic acid side chain. This compound is naturally found in certain plants and is a significant metabolite of dietary flavonoids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(4-Hydroxyphenyl)propanoic acid can be synthesized through various methods. One common approach involves the hydroxylation of 2-phenoxypropionic acid using microbial hydroxylases. This method is favored due to its high selectivity and environmentally friendly conditions . Another method involves the lipase-catalyzed hydrolysis of 2-(4-hydroxyphenyl)propionic acid ethyl ester, which provides high enantioselectivity .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and lower environmental impact. High-throughput screening methods have been developed to enhance the biosynthesis of this compound using microbial strains .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions:

Oxidation: Potassium dichromate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is often employed for the reduction of the carboxyl group.

Substitution: Alkyl halides are used for ether formation, while acid chlorides are used for esterification.

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Ethers and esters

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antioxidant Properties

Research indicates that derivatives of 2-(4-hydroxyphenyl)propanoic acid exhibit significant antioxidant activity. A study evaluated several derivatives for their ability to scavenge free radicals, revealing that certain compounds could effectively reduce oxidative stress in vitro. The most promising candidates demonstrated potent activity comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene .

1.2 Anticancer Activity

The anticancer potential of this compound derivatives has been investigated extensively. A notable study focused on the cytotoxic effects of these compounds on A549 non-small cell lung cancer cells. Several derivatives were found to significantly reduce cell viability and inhibit migration, suggesting their potential as therapeutic agents in cancer treatment . The structure-activity relationship analysis highlighted that specific substitutions on the phenyl ring enhance anticancer efficacy .

Biochemical Applications

2.1 Metabolic Pathways

This compound is recognized as a metabolite in various biological systems. It plays a role in the metabolism of phenolic compounds, contributing to the understanding of metabolic pathways involving phenylpropanoic acids. This compound's presence in biological fluids has implications for studying metabolic disorders and the pharmacokinetics of related drugs .

2.2 Enzymatic Reactions

The compound serves as a substrate in enzymatic reactions involving sulfotransferases, which are critical for drug metabolism and detoxification processes. It is involved in the sulfate conjugation of phenolic drugs, influencing their pharmacological profiles and bioavailability .

Material Science Applications

3.1 Hydrogel Development

In materials science, this compound has been utilized to synthesize hydrogels based on chitosan and gelatin. These hydrogels have shown promise in biomedical applications, particularly in drug delivery systems and tissue engineering . The incorporation of this compound enhances the mechanical properties and biocompatibility of hydrogels.

3.2 Synthesis of Bolaamphiphiles

The compound can also be used as an acyl donor for synthesizing novel symmetric and asymmetric bolaamphiphiles, which are important for creating advanced materials with specific functionalities in nanotechnology and drug delivery systems .

Mecanismo De Acción

The mechanism of action of 2-(4-Hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Cholesterol Efflux: It promotes cholesterol efflux by up-regulating the expression of ATP-binding cassette transporters ABCA1 and SR-B1.

Oxidative Stress and Inflammation: It reduces oxidative stress and inflammation by modulating the nuclear factor kappa-B pathway.

Comparación Con Compuestos Similares

2-(4-Hydroxyphenyl)propanoic acid can be compared with other similar compounds such as:

2-(4-Methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a hydroxyl group.

2-(4-Fluorophenoxy)propanoic acid: Contains a fluorine atom instead of a hydroxyl group.

3-(4-Hydroxyphenyl)propionic acid: Similar structure but with the hydroxyl group on the propionic acid chain.

Uniqueness: The presence of the hydroxyl group at the para position on the benzene ring gives this compound unique chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

2-(4-Hydroxyphenyl)propanoic acid, commonly referred to as 4-Hydroxyphenylpropanoic acid (HPPA) , is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a hydroxyl group attached to a phenolic ring, which is known to contribute significantly to its biological activity. The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of HPPA exhibit significant antimicrobial properties against multidrug-resistant pathogens. A study synthesized various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and evaluated their efficacy against clinically relevant bacterial and fungal strains, including members of the ESKAPE group and drug-resistant Candida species.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) :

- Methicillin-resistant Staphylococcus aureus (MRSA): MIC values ranged from 1 to 8 µg/mL.

- Vancomycin-resistant Enterococcus faecalis: MIC values were between 0.5 to 2 µg/mL.

- Gram-negative pathogens: MIC values ranged from 8 to 64 µg/mL.

- Drug-resistant Candida species: MICs were also in the range of 8 to 64 µg/mL, including Candida auris .

| Pathogen Type | MIC Range (µg/mL) |

|---|---|

| MRSA | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida | 8 - 64 |

These findings underscore the potential of HPPA derivatives as foundational platforms for developing novel antimicrobial agents targeting resistant strains.

Anticancer Activity

The anticancer properties of HPPA have also been explored extensively. In vitro studies have shown that certain derivatives can significantly reduce cell viability in non-small cell lung cancer (NSCLC) models, such as A549 cells.

Significant Results:

- Compounds derived from HPPA demonstrated a reduction in A549 cell viability by up to 50% .

- The most promising derivative exhibited potent antioxidant properties alongside anticancer activity, making it a dual-action candidate .

| Compound ID | Cell Viability Reduction (%) | Antioxidant Activity |

|---|---|---|

| Compound 12 | 50 | Yes |

| Compound 20 | Significant | High (DPPH assay) |

Antioxidant Properties

HPPA has shown remarkable antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage. The DPPH radical scavenging assay indicated that certain derivatives effectively neutralize free radicals, contributing to their overall therapeutic potential.

Research Insights:

- Compounds containing the HPPA moiety were able to scavenge DPPH radicals effectively, indicating strong antioxidant capabilities .

- This property not only supports its role in cancer prevention but also suggests potential applications in treating other oxidative stress-related conditions.

Case Studies and Applications

Research continues to explore the therapeutic applications of HPPA and its derivatives. For instance:

- Antimicrobial Development : The synthesis of novel HPPA derivatives has led to promising candidates for treating infections caused by resistant pathogens.

- Cancer Therapeutics : Investigations into HPPA's effects on various cancer cell lines suggest that it could be integrated into treatment regimens or used as a scaffold for developing new anticancer drugs.

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMMPVANGNPCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90917911 | |

| Record name | 2-(4-Hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-96-5 | |

| Record name | 2-(4-Hydroxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyphenyl)propionic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FH3476SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyphenyl-2-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-(4-Hydroxyphenyl)propanoic acid be separated into its individual enantiomers?

A1: Yes, this compound can be enantioseparated. High-speed countercurrent chromatography, using substituted β-cyclodextrin as the chiral selector, has been successfully employed for this purpose. [] This technique separates the racemic mixture into its individual enantiomers, (R)-2-(4-Hydroxyphenyl)propanoic acid and (S)-2-(4-Hydroxyphenyl)propanoic acid.

Q2: What factors influence the enantioseparation of this compound?

A2: The presence of substituents on the benzene ring of 2-phenylpropanoic acid derivatives significantly impacts the enantioseparation process. Studies suggest that electron-donating groups on the benzene ring, such as the hydroxyl group in this compound, lead to higher enantiorecognition by the chiral selector compared to compounds with electron-withdrawing groups. [] This highlights the importance of the electronic nature of substituents in influencing the interaction between the chiral selector and the enantiomers.

Q3: Are there any enzymatic methods for producing enantiomerically pure this compound?

A3: Yes, lipase-catalyzed hydrolysis can be employed to produce (R)-(-)-2-(4-Hydroxyphenyl)propanoic acid from its corresponding ethyl ester. [] This enzymatic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.